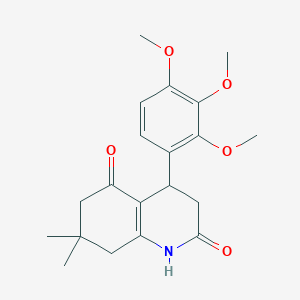![molecular formula C14H20FN3O3S B4438198 1-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4438198.png)
1-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-[(Dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide, also known as DAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DAPT is a potent inhibitor of γ-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and the generation of amyloid-β peptides (Aβ). Aβ peptides are known to accumulate in the brain of patients with Alzheimer's disease, and γ-secretase inhibitors like DAPT have been investigated as a potential therapy for this debilitating condition.
Mécanisme D'action
1-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide acts as a potent inhibitor of γ-secretase, which is a transmembrane protease complex that cleaves a variety of type I membrane proteins, including APP. Inhibition of γ-secretase by 1-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide prevents the cleavage of APP, leading to a decrease in the production of Aβ peptides. This mechanism of action has been investigated as a potential therapy for Alzheimer's disease, as the accumulation of Aβ peptides is thought to play a role in the development of this condition.
Biochemical and Physiological Effects
1-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, including inhibition of Notch signaling, induction of apoptosis, and modulation of cell proliferation. These effects are thought to be related to the inhibition of γ-secretase and the subsequent decrease in Aβ peptide production.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide in lab experiments is its potency as a γ-secretase inhibitor. 1-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide has been shown to be effective at low concentrations, making it a cost-effective option for research purposes. However, one limitation of using 1-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide is its potential for off-target effects, as γ-secretase is involved in the processing of multiple proteins. Careful experimental design is necessary to ensure that the observed effects of 1-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide are specific to γ-secretase inhibition.
Orientations Futures
There are several potential future directions for research involving 1-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide. One area of interest is the investigation of the role of γ-secretase in cancer, as this enzyme has been implicated in the development of several types of cancer. 1-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the development of more selective γ-secretase inhibitors, as current inhibitors like 1-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide have the potential for off-target effects. Finally, further research is needed to determine the safety and efficacy of γ-secretase inhibitors like 1-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Applications De Recherche Scientifique
1-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide has been widely used in scientific research to investigate the role of γ-secretase in various biological processes. For example, 1-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide has been used to study the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis. 1-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide has also been used to investigate the role of γ-secretase in the processing of other proteins, such as APP-like proteins and ErbB4.
Propriétés
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O3S/c1-17(2)22(20,21)18-9-7-11(8-10-18)14(19)16-13-6-4-3-5-12(13)15/h3-6,11H,7-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGORQRSRPCFAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl-1,6,7-trimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4438115.png)
![[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4438122.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4438136.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4438141.png)
![N-(tert-butyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438157.png)
![N-(2-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4438168.png)

![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-3-ol](/img/structure/B4438177.png)
![N-(4-chloro-2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4438179.png)
![2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide](/img/structure/B4438181.png)


![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B4438211.png)